molecular formula C15H12FN3O3 B6429578 ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate CAS No. 1986957-91-8

ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B6429578
CAS No.: 1986957-91-8
M. Wt: 301.27 g/mol
InChI Key: KUCBWYGFYFIGGC-UHFFFAOYSA-N
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Description

Ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxo group, and an ethyl ester. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl halide reacts with the imidazo[1,2-a]pyrazine core.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

Ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Potential use in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the substitution pattern.

    Pyrazolo[1,5-a]pyrimidines: Another class of heterocycles with similar pharmacological activities.

Uniqueness

Ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and selectivity towards specific biological targets. This makes it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

ethyl 6-(4-fluorophenyl)-8-oxo-7H-imidazo[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3/c1-2-22-15(21)12-8-19-7-11(18-14(20)13(19)17-12)9-3-5-10(16)6-4-9/h3-8H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCBWYGFYFIGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(NC(=O)C2=N1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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